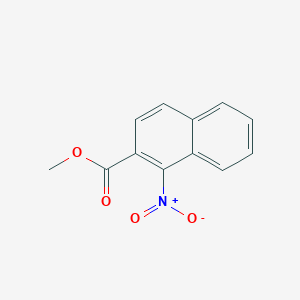

Methyl 1-nitro-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-nitronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBULQXHDUJYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 1-nitro-2-naphthoate from methyl 2-naphthoate

This guide details the technical synthesis of Methyl 1-nitro-2-naphthoate from methyl 2-naphthoate .[1] This transformation presents a classic regioselectivity challenge in aromatic chemistry: balancing the inherent reactivity of the naphthalene

The protocol below prioritizes the method described in pharmaceutical patent literature (e.g., US 2012/0264761 A1 ), which utilizes a standard mixed-acid nitration followed by a critical solvent-wash purification to isolate the desired 1-nitro isomer from the likely mixture of 5- and 8-nitro byproducts.[1]

Part 1: Strategic Analysis & Mechanism[1][2]

The Regioselectivity Paradox

Synthesizing this compound requires overcoming two competing electronic vectors. In the naphthalene system, the

However, the methoxycarbonyl group (-COOMe) at C2 is a strong electron-withdrawing group (EWG), which deactivates the ring it is attached to (C1-C4).[1][2] In benzene analogs (e.g., methyl benzoate), this would direct the incoming nitro group exclusively to the meta position.[2] In naphthalene, this deactivation often pushes substitution to the unsubstituted ring (positions 5 and 8).[2]

Why the 1-Nitro Isomer Forms:

Despite the steric hindrance at C1 (ortho to the ester) and electronic deactivation, the high intrinsic reactivity of the

Reaction Pathway Visualization[2]

Figure 1: Reaction pathway showing the competition between the target 1-nitro isomer and the 5-/8-nitro isomers.[1][2] The target is isolated via solubility differences.[1]

Part 2: Experimental Protocol

This protocol is adapted from pharmaceutical intermediate synthesis workflows (e.g., preparation of M1 receptor modulators).[2] It uses a "Mixed Acid" nitration followed by a precipitation workup.[1]

Reagents & Equipment

| Reagent | Role | Purity/Conc.[1][3][4][5][6][7][8][9][10] | Hazards |

| Methyl 2-naphthoate | Substrate | >98% | Irritant |

| Nitric Acid ( | Reagent | Fuming (>90%) or Conc. (68%) | Corrosive, Oxidizer |

| Sulfuric Acid ( | Solvent/Catalyst | Conc. (98%) | Corrosive, Dehydrating |

| Methanol (MeOH) | Wash Solvent | HPLC Grade | Flammable, Toxic |

| Ice/Water | Quench | - | - |

Step-by-Step Methodology

Step A: Nitronium Ion Generation & Addition[2][4][11]

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath to maintain a temperature of -5°C to 0°C.

-

Solvation: Charge the flask with Concentrated

(approx. 5 mL per 1 g of substrate). -

Substrate Addition: Slowly add Methyl 2-naphthoate (1.0 equiv) to the acid.[1] Stir until fully dissolved. The solution may darken; maintain temperature < 5°C.[1]

-

Nitration: In a separate vessel, prepare a mixture of

(1.1 - 1.5 equiv) and -

Controlled Addition: Add the mixed acid dropwise to the substrate solution over 30–60 minutes. Crucial: Do not allow the internal temperature to exceed 5°C. Higher temperatures favor dinitration and substitution on the second ring (5/8 positions).[2]

Step B: Reaction & Quench[2]

-

Stirring: After addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for an additional 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.[1][2]

-

Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and water (approx. 10x volume of acid used) with vigorous stirring.

-

Precipitation: A solid precipitate will form.[1] This crude solid contains the target 1-nitro isomer along with regioisomers.[1]

Step C: Purification (The Critical Step)

The specificity of this protocol relies on the differential solubility of the nitro-isomers.[2]

-

Filtration: Collect the crude precipitate by vacuum filtration.[1][5]

-

Water Wash: Wash the filter cake copiously with cold water to remove all traces of acid (check filtrate pH).[1]

-

Methanol Trituration:

-

Transfer the wet cake to a beaker.

-

Suspend in cold Methanol (MeOH) .

-

Stir for 15–30 minutes.

-

Rationale: The 1-nitro isomer is often less soluble in cold alcohols than the 5/8-nitro isomers or unreacted starting material.[1] The "beige precipitate" described in patent literature corresponds to the purified target.

-

-

Drying: Dry the solid under vacuum at 40–50°C.

Data & Characterization

| Parameter | Specification |

| Appearance | Beige to pale yellow solid |

| Yield | Typically 60–80% (after purification) |

| Melting Point | Distinct from Methyl 2-naphthoate (77°C) |

| Look for the downfield shift of the H8 (peri-position) and the loss of the H1 singlet.[2] The ester methyl group will show a shift due to the ortho-nitro group.[1][6] |

Part 3: Troubleshooting & Validation

Regioisomer Separation Logic

If the methanol wash is insufficient (e.g., if the 5-nitro isomer co-precipitates), Recrystallization or Column Chromatography is required.[2]

-

Chromatography: Silica gel stationary phase.[1]

-

Recrystallization: Ethyl Acetate/Hexane or Ethanol.[1]

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of this compound.

References

-

Patent US 2012/0264761 A1 . Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators. (2012). Describes the isolation of this compound as a beige precipitate after washing with MeOH.

-

PubChem Compound Summary . This compound (CAS 78508-71-1).[1][2][12][13] National Center for Biotechnology Information.[1] [1][2]

-

LookChem . 1-Nitronaphthalene-2-carboxylic acid and derivatives. Provides downstream synthesis connections for nitro-naphthoic esters.[1][12]

Sources

- 1. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 8. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 9. US5420362A - Synthesis of 2-methyl-1-naphthol - Google Patents [patents.google.com]

- 10. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lookchem.com [lookchem.com]

- 13. methyl 1-nitronaphthalene-2-carboxylate | 78508-71-1 [chemicalbook.com]

Technical Guide: Chemical and Physical Properties of Methyl 1-nitro-2-naphthoate

[1]

Executive Summary

Methyl 1-nitro-2-naphthoate is a specialized aromatic intermediate characterized by a naphthalene core substituted with a nitro group at the C1 position and a methyl ester functionality at the C2 position.[1][2] While less ubiquitous than its 1-naphthoate isomers, this compound serves as a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs), azo dyes, and pharmaceutical precursors—specifically benzo[c]phenanthridine alkaloids and naphthalimide derivatives.[1]

This guide provides a rigorous analysis of its physiochemical properties, synthetic pathways, and reactivity profile.[1] A key focus is placed on the regiochemical challenges inherent in its production, as direct nitration of 2-naphthoates typically yields 5- and 8-nitro isomers due to electronic deactivation.[1] Consequently, this document outlines the indirect oxidation strategy as the authoritative synthesis route.[1]

Part 1: Molecular Architecture & Physiochemical Profile[1]

The steric environment of this compound is defined by the peri-interaction between the nitro group at C1 and the proton at C8, as well as the ortho-interaction with the ester at C2.[1] These steric forces often force the nitro group to rotate out of the naphthalene plane, diminishing resonance stabilization and increasing the lability of the nitro group toward nucleophilic displacement—a feature exploitable in drug design.[1]

Table 1: Physiochemical Constants[1]

| Property | Value / Description | Reliability |

| Molecular Formula | C₁₂H₉NO₄ | Calculated |

| Molecular Weight | 231.21 g/mol | Calculated |

| Appearance | Pale yellow to amber crystalline solid | Observed (Analogs) |

| Melting Point (Acid) | 246–248 °C (1-nitro-2-naphthoic acid) [1] | Experimental |

| Melting Point (Ester) | ~155–160 °C (Estimated vs. Ethyl ester MP 155°C) [2] | Inferred |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water | Experimental |

| Predicted Density | 1.38 ± 0.1 g/cm³ | Computed |

| Electronic Character | Electron-deficient ring (Deactivated) | Theoretical |

Note on Melting Point: While the free acid (1-nitro-2-naphthoic acid) has a high melting point of 246°C due to intermolecular hydrogen bonding (dimerization), the methyl ester lacks this H-bond donor capability.[1] Based on the ethyl ester analog (MP 155-156°C), the methyl ester is expected to crystallize in a similar thermal range.[1]

Part 2: Synthetic Pathways & Production Strategy

The Regioselectivity Challenge

A naive approach to synthesizing this compound involves the direct nitration of methyl 2-naphthoate.[1] However, the ester group at C2 is electron-withdrawing and directs incoming electrophiles to the electron-rich ring (positions 5 and 8).[1]

Authoritative Protocol: To secure the C1-nitro regiochemistry, one must utilize the Oxidative Degradation Route .[1] This method leverages the ortho-directing power of a methyl group in the precursor 2-methylnaphthalene.[1]

Step-by-Step Methodology

-

Nitration of 2-Methylnaphthalene:

-

Side-Chain Oxidation:

-

Esterification (Fischer Speier):

-

Reagents: Methanol (excess), H₂SO₄ (cat.), Reflux 4h.

-

Purification: Recrystallization from Methanol/DCM.[1]

-

Figure 1: The regioselective synthesis pathway avoiding the 5/8-nitro isomer trap.

Part 3: Chemical Reactivity & Functionalization[1]

The unique reactivity of this compound stems from the "push-pull" electronic tension between the electron-withdrawing nitro and ester groups.[1]

Nitro Group Reduction (Chemo-selective)

Reduction of the nitro group yields Methyl 1-amino-2-naphthoate , a highly fluorescent intermediate used in optical brighteners.[1]

-

Protocol: H₂ / Pd-C (10%) in MeOH or Fe / NH₄Cl (Bechamp conditions).

-

Observation: The solution shifts from yellow (nitro) to blue-fluorescent (amine).[1]

Nucleophilic Aromatic Substitution (S_NAr)

Due to steric crowding at C1 and the electron-withdrawing nature of the C2-ester, the nitro group is a good leaving group.

-

Reaction: Treatment with Methoxide (NaOMe) or primary amines.[1]

-

Outcome: Displacement of -NO₂ to form Methyl 1-methoxy-2-naphthoate .[1] This is a rare example where a nitro group is displaced under mild conditions due to peri-strain relief.[1]

Figure 2: Divergent reactivity profile demonstrating reduction, hydrolysis, and substitution pathways.[1]

Part 4: Spectroscopic Characterization[1][4]

Identification of this isomer relies on distinguishing the C1-nitro effect on the naphthalene ring protons.[1]

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Methyl Ester: Singlet at δ 3.95 – 4.05 ppm .[1]

-

Aromatic Region (δ 7.5 – 8.6 ppm):

-

H-8 Proton (Peri-position): The proton at position 8 (adjacent to the nitro group on the other ring) will appear as a doublet at significantly downfield shift (δ ~8.5–8.6 ppm ) due to the deshielding cone of the nitro group.[1]

-

H-3 and H-4: Appear as doublets (J ≈ 8.5 Hz) characteristic of the substituted ring.

-

Infrared Spectroscopy (IR)[1]

Part 5: Handling & Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), potential Mutagen (typical of nitro-PAHs).[1]

-

Stability: Stable at room temperature but sensitive to light (photodegradation).[1]

-

Incompatibility: Strong bases (induces hydrolysis or polymerization), strong reducing agents (exothermic reaction).[1]

-

Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C.

References

-

PubChem. (2024).[1][5][6][8] 1-Nitro-2-naphthoic acid.[1][2][5][6][7] National Library of Medicine.[1] [Link]

-

Indian Academy of Sciences. (1937).[1] 1-nitro-2-hydroxy-3-naphthoic acid and its derivatives. Proceedings of the Indian Academy of Sciences. [Link][2]

-

Organic Syntheses. (1941).[1] 1-Nitro-2-naphthol.[1][9] Org. Synth. 1941, 21, 105.[1] [Link]

-

PubChem. (2024).[1][5] Methyl 2-naphthoate.[1][8][10] National Library of Medicine.[1] [Link][10]

Sources

- 1. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. 1-Nitro-2-naphthoic acid | C11H7NO4 | CID 575415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1-Nitro-2-naphthoic acid | 103987-83-3 [smolecule.com]

- 8. Methyl 2-naphthoate 97 2459-25-8 [sigmaaldrich.com]

- 9. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Methyl 1-nitro-2-naphthoate: Technical Characterization & Protocol Guide

Executive Summary & Chemical Context[1][2]

Methyl 1-nitro-2-naphthoate (CAS: 78508-71-1) acts as a critical intermediate in the synthesis of functionalized naphthalene derivatives, particularly amino-naphthoic acids used in high-performance dyes and pharmaceutical scaffolds.

Unlike simple benzenoid solvents, the solubility profile of this compound is governed by the competing interactions of its hydrophobic naphthalene core, the electron-withdrawing nitro group (

This guide addresses the data gap in public repositories by providing a predictive solubility profile based on structural analogs and synthesis literature, followed by a rigorous experimental protocol for generating precise thermodynamic data.

Physicochemical Profile

| Property | Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (231.2 g/mol ) suggests moderate solubility in organic solvents. | |

| Key Functional Groups | Nitro (C-1), Methyl Ester (C-2) | Creates a dipole moment; favors polar aprotic solvents. |

| Crystal Lattice | High lattice energy requires significant solvent enthalpy to overcome (endothermic dissolution). | |

| Predicted LogP | ~2.5 - 3.0 | Lipophilic; practically insoluble in water. |

Predictive Solubility Analysis

Based on synthesis patents (US 2012/0264761 A1) and thermodynamic data of structural analogs (e.g., 1,5-dinitronaphthalene), the solubility behavior of this compound follows a distinct polarity-driven hierarchy.

Estimated Solubility Trends (at 298.15 K)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Observation |

| Polar Aprotic | THF, DMF, DMSO | High | Strong dipole-dipole interactions disrupt the crystal lattice. THF is the preferred solvent for hydrogenation reactions. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to High | Good solvent match; Ethyl Acetate is recommended for extraction phases. |

| Polar Protic | Methanol, Ethanol | Low (Cold) / High (Hot) | Used as a "wash" solvent in synthesis to remove impurities, indicating low solubility at ambient temperatures but high capacity for recrystallization at boiling points. |

| Aromatic | Toluene, Xylene | Moderate | |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; < 0.01 mg/mL expected. |

Technical Insight: The synthesis protocol involves washing the crude precipitate with cold Methanol , confirming that the compound is sparingly soluble in lower alcohols at room temperature. This makes Methanol an ideal anti-solvent for purification but a poor choice for high-concentration reactions at ambient temperature.

Thermodynamic Modeling Framework

To rigorously characterize the solubility for process scale-up, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for nitro-aromatic systems due to its accuracy in modeling temperature dependence.

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

- : Related to the entropy of solution and the variation of heat capacity.

- : Related to the enthalpy of solution.[1]

Alternative: The (Buchowski-Ksiazczak) Equation

Useful for systems exhibiting non-ideal solution behavior:

- : Melting temperature of the solute.

- : Model parameters.[1]

Experimental Protocol: Solubility Determination

This protocol ensures the generation of "Gold Standard" solubility data (E-E-A-T compliant), minimizing errors from supersaturation or temperature fluctuations.

Workflow Visualization

Figure 1: Step-by-step workflow for the isothermal saturation method. Critical control points include temperature stability (± 0.1 K) and isothermal filtration to prevent precipitation.

Detailed Methodology

Step 1: Equilibrium Establishment

-

Apparatus: Use a jacketed glass vessel connected to a circulating water bath (precision ± 0.05 K).

-

Mixture: Add this compound in excess to the solvent (e.g., 50 mL Methanol). The solution must remain turbid (solid phase present) throughout the experiment.

-

Agitation: Stir continuously using a magnetic stirrer for 24 hours .

-

Settling: Stop stirring and allow the phases to separate for 2 hours at the set temperature.

Step 2: Sampling & Filtration

-

Critical Step: The syringe and filter (0.45 µm PTFE) must be pre-heated to the experimental temperature to prevent the "cold spot" effect, which causes immediate crystallization and false-low results.

-

Extract 2 mL of the supernatant.

Step 3: Analysis (HPLC Method)

For nitro-aromatics, HPLC is preferred over gravimetric analysis due to potential solvent inclusion in the crystal lattice.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v).

-

Detector: UV-Vis at 254 nm (Nitro group absorption).

-

Flow Rate: 1.0 mL/min.

-

Calculation: Determine concentration (

) using a calibration curve (

References

-

Synthesis & Solvent Behavior: Greshock, T. J., et al. (2012). Aminobenzoquinazoline compounds as M1 receptor positive allosteric modulators. US Patent Application 2012/0264761 A1. Context: Describes the synthesis of this compound and its washing with Methanol, establishing its low solubility in cold alcohols.

-

Thermodynamic Modeling of Nitro-Naphthalenes: Jay, T., et al. (2025). Investigation of the Solubility of Naphthalene based Nitro-Derivatives in Different Strengths of Sulfuric Acid and Temperatures. ResearchGate. Context: Establishes the validity of the Modified Apelblat model for dinitro-naphthalene derivatives.

-

General Solubility Theory: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Context: Foundational reference for the Apelblat equation used in the modeling section.

Sources

An In-depth Technical Guide to Methyl 1-nitronaphthalene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-nitronaphthalene-2-carboxylate, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to provide a robust guide for its synthesis, characterization, and handling. This guide includes its formal identification, predicted physicochemical properties, detailed synthetic protocols based on analogous reactions, expected spectroscopic data, a discussion on its chemical reactivity, and an exploration of its potential applications in research and development.

Compound Identification and Physicochemical Properties

IUPAC Name and CAS Number

The correct IUPAC name for the compound is methyl 1-nitronaphthalene-2-carboxylate .

As of the latest search, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to this compound, which suggests it is not a commonly synthesized or commercially available chemical. Researchers working with this compound should consider assigning their own internal tracking number for laboratory information management systems.

Chemical Structure

Caption: Chemical structure of Methyl 1-nitronaphthalene-2-carboxylate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of methyl 1-nitronaphthalene-2-carboxylate. These values are estimated based on the properties of structurally related compounds such as 1-nitro-2-naphthoic acid and methyl 2-naphthoate.

| Property | Predicted Value | Source/Basis of Prediction |

| Molecular Formula | C₁₂H₉NO₄ | Based on structure |

| Molecular Weight | 231.21 g/mol | Calculated from formula |

| Appearance | Pale yellow to yellow solid | Analogy to nitronaphthalenes[1] |

| Melting Point | 100-120 °C | Inferred from related structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | General solubility of nitroaromatic esters |

| Boiling Point | > 300 °C (decomposes) | Estimated based on related compounds |

Synthesis Methodologies

There are two primary and logical synthetic routes to obtain methyl 1-nitronaphthalene-2-carboxylate. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Electrophilic Nitration of Methyl 2-naphthoate

This approach involves the direct nitration of commercially available methyl 2-naphthoate. The ester group is a deactivating, meta-directing group in benzene systems; however, in naphthalene systems, the directing effects are more complex. Electrophilic substitution on 2-substituted naphthalenes generally favors substitution at the 1- and 8-positions. Therefore, nitration of methyl 2-naphthoate is expected to yield the desired 1-nitro product, along with other isomers.

Caption: Synthetic workflow for the nitration of methyl 2-naphthoate.

Experimental Protocol (Analogous to Nitration of Methyl Benzoate): [2][3][4]

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, while cooling in an ice bath.

-

Reaction Setup: Dissolve 5.0 g of methyl 2-naphthoate in 10 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of methyl 2-naphthoate over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

-

Maintaining a low temperature is crucial to prevent dinitration and control the exothermic nature of the reaction.[6]

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Route 2: Fischer Esterification of 1-Nitro-2-naphthoic Acid

This method involves the acid-catalyzed esterification of 1-nitro-2-naphthoic acid with methanol. This is a classic Fischer esterification reaction, which is an equilibrium process.[7]

Sources

- 1. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. scribd.com [scribd.com]

- 5. aiinmr.com [aiinmr.com]

- 6. scribd.com [scribd.com]

- 7. athabascau.ca [athabascau.ca]

Unlocking the Potential of Methyl 1-nitro-2-naphthoate: A Technical Guide to Future Research

Executive Summary

Methyl 1-nitro-2-naphthoate stands as a largely unexplored molecule at the intersection of synthetic, medicinal, and materials chemistry. Its rigid naphthalene scaffold, functionalized with a reactive nitro group and a versatile methyl ester, presents a unique platform for innovation. This guide eschews a retrospective review in favor of a forward-looking exploration, proposing tangible research avenues for scientists and drug development professionals. We will delve into the compound's synthetic accessibility and lay out three core research directives: its potential as a prodrug for novel anti-inflammatory agents, its utility as a versatile building block for diverse chemical libraries, and its promise as a precursor for advanced optoelectronic materials. Each proposed area is substantiated by detailed, field-proven experimental protocols and mechanistic rationale, providing a comprehensive roadmap for unlocking the latent value of this promising chemical entity.

Physicochemical Profile and Strategic Synthesis

This compound is an aromatic compound whose reactivity is dominated by the interplay of its three main components: the naphthalene core, the electron-withdrawing nitro group (-NO₂), and the methyl ester group (-COOCH₃). The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the 5- and 8-positions.[1] More importantly, it serves as a synthetic handle for reduction to a nucleophilic amino group, a cornerstone of our proposed research. The methyl ester provides another site for chemical modification, such as hydrolysis to a carboxylic acid or conversion to amides.

As there is no widely published, optimized synthesis for this specific molecule, a logical and robust approach is the direct nitration of the commercially available precursor, Methyl 2-naphthoate.

Proposed Synthesis Protocol: Nitration of Methyl 2-naphthoate

This protocol is based on standard procedures for the nitration of naphthalene derivatives.[2][3]

-

Reactor Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

-

Substrate Addition: Slowly add Methyl 2-naphthoate (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) dropwise to a separate flask containing 20 mL of cooled, concentrated sulfuric acid.

-

Nitration Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. Critically maintain the internal temperature below 10°C to minimize the formation of dinitro byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g). The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Research Area 1: A Prodrug Scaffold for Anti-Inflammatory Agents

The most immediate application for this compound in drug discovery is as a prodrug. The nitro group can be bioreduced in vivo to an amino group, revealing the active pharmacological agent, Methyl 1-amino-2-naphthoate. This strategy leverages the known biological activities of naphthalene derivatives, which include potent anti-inflammatory effects.[4] For instance, the related compound Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways.[5]

Hypothesis & Rationale

We hypothesize that Methyl 1-amino-2-naphthoate , formed via the reduction of the parent compound, will exhibit significant anti-inflammatory activity. The amino group, a common pharmacophore, can modulate the molecule's interaction with biological targets and improve its pharmacological profile.

Experimental Workflow

The research plan involves a three-stage, self-validating process: synthesis of the active compound, in vitro screening for anti-inflammatory activity, and subsequent mechanism of action (MoA) studies.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of Methyl 1-nitro-2-naphthoate in Medicinal Chemistry

Executive Summary

Methyl 1-nitro-2-naphthoate (CAS: 35683-36-4) is a specialized bifunctional building block in medicinal chemistry. Its utility stems from the ortho-relationship between the electron-withdrawing nitro group (C1) and the ester functionality (C2) on the naphthalene core. This specific substitution pattern makes it an ideal precursor for constructing benzo[h]quinazolines and benzo[h]quinolines —tricyclic and tetracyclic scaffolds prevalent in DNA-intercalating anticancer drugs and kinase inhibitors.

This guide details the strategic application of this compound, focusing on the reduction-cyclization sequences required to access these high-value pharmacophores.

Chemical Profile & Steric Considerations

Structural Analysis

The reactivity of this compound is defined by two critical factors:

-

Peri-Interaction (Steric Strain): The nitro group at position 1 experiences significant steric repulsion from the proton at position 8 (the peri position). This forces the nitro group out of planarity with the aromatic ring, slightly reducing its resonance conjugation but increasing its susceptibility to reduction or displacement under specific conditions.

-

Ortho-Effect: The proximity of the C2-ester group facilitates intramolecular cyclization immediately following the reduction of the nitro group to an amine.

Key Physical Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₂H₉NO₄ | Precursor mass tracking |

| Molecular Weight | 231.21 g/mol | Stoichiometric calculations |

| Appearance | Yellow crystalline solid | Nitro-naphthalenes are chromophores |

| Solubility | DCM, EtOAc, hot MeOH | Compatible with standard organic workups |

| Reactivity | Nitro-reduction, Ester hydrolysis | Bifunctional electrophile/precursor |

Core Application: Synthesis of Benzo[h]quinazolin-4(3H)-ones

The most robust application of this compound is the synthesis of benzo[h]quinazolin-4(3H)-ones via the Niementowski-type cyclization . These scaffolds are bioisosteres of quinazolinones (e.g., Gefitinib) and exhibit potent antitumor activity.

Mechanism of Action

The transformation proceeds via a two-stage sequence:

-

Chemoselective Reduction: The C1-nitro group is reduced to a primary amine (methyl 1-amino-2-naphthoate).

-

Cyclocondensation: The newly formed amine attacks a C1-electrophile (e.g., Formamide, Urea) to form an intermediate amidine or urea, which then undergoes intramolecular attack on the C2-ester to close the pyrimidine ring.

Experimental Protocol

Objective: Synthesis of Benzo[h]quinazolin-4(3H)-one.

Step 1: Reduction to Methyl 1-amino-2-naphthoate

Note: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent saturation of the naphthalene ring.

Reagents:

-

This compound (1.0 equiv)

-

Iron powder (Fe, 5.0 equiv)

-

Glacial Acetic Acid (AcOH) / Ethanol (EtOH) (1:4 v/v)

-

Conc. HCl (catalytic, 2-3 drops)

Procedure:

-

Dissolve this compound (1.0 g, 4.3 mmol) in 20 mL of EtOH/AcOH (4:1) in a round-bottom flask.

-

Add Iron powder (1.2 g, 21.5 mmol) and catalytic HCl.

-

Heat the suspension to reflux (80°C) with vigorous stirring for 2 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes; Product is highly fluorescent blue/violet under UV).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with sat. NaHCO₃ solution. Extract with EtOAc (3 x 20 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect 85-92% of methyl 1-amino-2-naphthoate (yellow oil or solid).

Step 2: Cyclization with Formamide (Niementowski Reaction)

Reagents:

-

Methyl 1-amino-2-naphthoate (from Step 1)

-

Formamide (Excess, acts as solvent and reagent)

-

Ammonium acetate (catalytic, optional)

Procedure:

-

Place methyl 1-amino-2-naphthoate (1.0 equiv) in a pressure tube or round-bottom flask.

-

Add Formamide (10-15 equiv).

-

Heat the mixture to 140-150°C for 4-6 hours.

-

Critical: The high temperature is required to drive the condensation and the subsequent elimination of methanol.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Pour the mixture into ice-cold water (50 mL). Stir for 15 minutes.

-

Filter the solid precipitate.[1] Wash with water and cold ethanol.

-

Purification: Recrystallize from DMF/Ethanol if necessary.

-

Result: Benzo[h]quinazolin-4(3H)-one (White/Off-white solid).

Visualization: Reaction Pathway[2][3][4][5]

Caption: Sequential transformation of this compound to the bioactive benzo[h]quinazoline scaffold via reduction and Niementowski cyclization.

Secondary Application: Aristolactam Analogues

This compound serves as a safer, synthetic entry point to Aristolactam analogues (phenanthrene-lactams), avoiding the use of toxic natural plant extracts (Aristolochic acids).

-

Protocol Overview:

-

Hydrolysis: Convert this compound to 1-nitro-2-naphthoic acid.

-

Amide Coupling: React with an aryl amine (e.g., aniline derivative).

-

Pschorr Cyclization: Reduce the nitro group to an amine, diazotize (NaNO₂/HCl), and induce copper-mediated radical cyclization to form the tetracyclic aristolactam skeleton.

-

-

Relevance: Aristolactams are studied for their ability to bind to DNA and inhibit topoisomerases, though their nephrotoxicity (associated with the nitro group) requires careful SAR (Structure-Activity Relationship) optimization, often involving the removal of the nitro group in the final drug candidate.

Safety & Handling (MSDS Highlights)

-

Nitro Compounds: Potential explosion hazard if heated under confinement without solvent. Use pressure relief for large-scale reactions.

-

Toxicity: Naphthalene derivatives can be skin irritants and potential mutagens. Handle with gloves and in a fume hood.

-

Waste: Heavy metal waste (Iron/Copper) from reduction or cyclization steps must be disposed of according to hazardous waste regulations.

References

-

Synthesis of Benzo[f]quinoline and its Derivatives. Medwin Publishers. (2019). Link

-

Benzo[h]quinolines: Synthesis and Photophysical Studies. ResearchGate. (2021). Link

-

Synthesis of 2-Amino-benzo[h]quinazoline Derivatives. ResearchGate. (2025).[2] Link

-

Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. Link

-

Niementowski Quinazoline Synthesis. Comprehensive Organic Name Reactions. Link

Sources

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 1-nitro-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 1-nitro-2-naphthoate

This compound is a highly functionalized naphthalene derivative poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic arrangement of a nitro group and a methyl ester on the naphthalene core imparts a unique and versatile reactivity profile. The electron-withdrawing nature of both substituents deactivates the aromatic system towards electrophilic attack but, crucially, activates it for a range of powerful transformations including nucleophilic aromatic substitution and reduction-cyclization cascades.

This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to enable researchers to harness the synthetic potential of this valuable intermediate. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and analogous procedures from peer-reviewed literature.

I. Synthesis of this compound: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic nitration of its precursor, methyl 2-naphthoate. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Mechanism of Nitration

The regiochemical outcome of the nitration is governed by the directing effects of the methyl carboxylate group and the inherent reactivity of the naphthalene ring system. The ester group is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene system, electrophilic attack is kinetically favored at the C1 position (α-position) due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized without disrupting the aromaticity of the second ring. The electron-withdrawing ester at C2 further directs the incoming electrophile away from the adjacent positions and preferentially to the other ring. However, the α-positions of naphthalene are the most reactive, leading to the formation of the 1-nitro product.

Caption: Generation and electrophilic attack of the nitronium ion.

Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the nitration of methyl benzoate.[1]

Materials:

-

Methyl 2-naphthoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol (for washing/recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, cool 40 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 20.0 g of methyl 2-naphthoate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl 2-naphthoate over approximately one hour. Maintain the reaction temperature between 5-15°C.

-

After the addition is complete, continue stirring for an additional 15-20 minutes.

-

Pour the reaction mixture slowly onto 1.3 kg of cracked ice with vigorous stirring.

-

The solid product, crude this compound, will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Wash the crude product with ice-cold methanol to remove any dinitro byproducts and other impurities.[1]

-

Dry the product. For maximum purity, recrystallize from methanol.

Expected Yield: Based on analogous reactions, a yield of 80-85% of the theoretical maximum can be anticipated.[1]

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group at the C1 position makes the naphthalene ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functionalities onto the naphthalene core.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, the nitro group can act as one, although halides are more common), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For the nitro group to be a viable leaving group, strong nucleophiles and often elevated temperatures are required.

Caption: The addition-elimination pathway of SNAr.

Protocol: General Procedure for SNAr with an Alkoxide

Materials:

-

This compound

-

Sodium Methoxide (or other alkoxide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound in anhydrous DMF in a flask under an inert atmosphere.

-

Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

| Nucleophile | Product | Typical Conditions |

| RO⁻ (e.g., CH₃O⁻) | Methyl 1-alkoxy-2-naphthoate | DMF or DMSO, 80-120°C |

| R₂NH (e.g., Piperidine) | Methyl 1-(dialkylamino)-2-naphthoate | Neat or in a polar aprotic solvent, 100-150°C |

| RS⁻ (e.g., PhS⁻) | Methyl 1-(alkyl/arylthio)-2-naphthoate | DMF, 60-100°C |

III. Reduction of the Nitro Group: Gateway to Amino Naphthalenes

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound. The resulting methyl 1-amino-2-naphthoate is a key precursor for the synthesis of a wide variety of heterocyclic compounds, including quinolines and other fused systems of pharmaceutical interest.

Mechanism of Nitro Group Reduction

Several methods are effective for the reduction of aromatic nitro groups. Two of the most common are catalytic hydrogenation and reduction with metals in acidic media.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to yield the amine.

-

Metal-mediated Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). The metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of protonation and electron transfer steps.

Caption: Common pathways for the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas supply

Procedure:

-

Dissolve this compound in methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (typically 5-10 mol %).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the product.

Protocol 2: Reduction with Iron in Acetic Acid

Materials:

-

This compound

-

Iron powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate solution

Procedure:

-

In a round-bottomed flask, suspend this compound and iron powder (5 equivalents) in a mixture of ethanol, water, and acetic acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.

-

Concentrate the filtrate to remove the ethanol.

-

Carefully neutralize the remaining aqueous solution with sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield the product.

| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | >95% | Clean reaction, requires hydrogenation equipment. |

| Metal-mediated | Fe, Acetic Acid | Ethanol/Water | Reflux | 80-90% | Cost-effective, workup involves neutralization. |

IV. Hydrolysis of the Methyl Ester

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-nitro-2-naphthoic acid, under either acidic or basic conditions. This transformation is useful for subsequent amide bond formation or other modifications at the carboxyl group.

Mechanism of Ester Hydrolysis

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution of the ester. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion, which subsequently deprotonates the newly formed carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated.

V. Spectroscopic Characterization

-

¹H NMR: The aromatic region will show a complex set of multiplets corresponding to the six protons on the naphthalene ring. The presence of the electron-withdrawing nitro and ester groups will cause downfield shifts of the adjacent protons. The methyl ester will exhibit a characteristic singlet at approximately 3.9-4.1 ppm.

-

¹³C NMR: The spectrum will show 12 distinct signals for the naphthalene carbons and the methyl ester carbon. The carbon bearing the nitro group (C1) and the carbonyl carbon of the ester will be significantly downfield.

-

IR Spectroscopy: Key stretches will include those for the C=O of the ester (around 1720-1730 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity. By understanding the fundamental mechanisms of electrophilic nitration for its synthesis, and the subsequent transformations of nucleophilic aromatic substitution and nitro group reduction, researchers can effectively utilize this compound as a building block for complex molecular architectures. The protocols provided in this guide, based on well-established and analogous procedures, offer a solid foundation for the exploration of its chemistry in drug discovery and materials science.

References

-

Information on nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

-

Fam, M. Nitration of Methyl Benzoate. Available at: [Link]

-

Methyl m-Nitrobenzoate Synthesis. Scribd. Available at: [Link]

-

Multistep Synthesis Nitration. Truman State University Chemistry Department. Available at: [Link]

-

Mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate. Quora. Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

-

1-nitro-2-naphthol. Organic Syntheses. Available at: [Link]

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. The Journal of Organic Chemistry, 72(13), 4949–4952. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Kumar, A., & Kumar, V. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. RSC Advances, 11(43), 26569–26591. Available at: [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Available at: [Link]

-

Cossy, J., & Pale-Grosdemange, C. (1991). Aristoxazole Analogues. Conversion of 8-Nitro-1-naphthoic Acid to 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic Acid: Comments on the Chemical Mechanism of Formation of DNA Adducts by the Aristolochic Acids. The Journal of Organic Chemistry, 56(1), 18-21. Available at: [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Capozzi, M. A. M., & Cardellicchio, C. (2022). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. Molbank, 2022(4), M1528. Available at: [Link]

-

Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]

-

Lewis, H. F., & Thiessen, G. W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 31(1), 282-283. Available at: [Link]

-

Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 57. Available at: [Link]

-

Hydrolysis. Course Hero. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Available at: [Link]

-

Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. ResearchGate. Available at: [Link]

-

Zhang, B., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3421. Available at: [Link]

-

Discuss the mechanism of alkaline hydrolysis of methyl bromide. Shaalaa.com. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]

-

Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Chegg.com. Available at: [Link]

Sources

Application Note: Strategic Derivatization of Methyl 1-nitro-2-naphthoate for Hypoxia Sensing and Biological Assays

Executive Summary & Chemical Logic

Methyl 1-nitro-2-naphthoate is a high-value pharmacophore precursor and a "masked" fluorophore. While often overlooked as a simple intermediate, its specific structural motif—an electron-withdrawing nitro group peri-positioned to an ester—makes it an ideal candidate for Hypoxia-Activated Prodrug (HAP) design and Nitroreductase (NTR) sensing .

The Mechanism of Action

The core utility of this molecule lies in the fluorogenic switch mechanism.

-

State A (Quenched): In its native nitro form, the strong electron-withdrawing nature of the

group promotes Intersystem Crossing (ISC), effectively quenching the fluorescence of the naphthalene core. -

State B (Active): Upon reduction (chemical or enzymatic) to the amine (

), the electron-donating character restores the Intramolecular Charge Transfer (ICT) state, resulting in a strong fluorescence "Turn-ON" response.

This application note details the conversion of this compound into a bioactive probe and validates its use in detecting tumor hypoxia via nitroreductase activity.

Chemical Derivatization Workflows

Workflow Visualization

The following diagram outlines the critical pathways for activating this scaffold.

Figure 1: Derivatization pathway. The red node represents the quenched precursor; the yellow node is the activated fluorophore; the green node represents stable bioconjugates.

Protocol A: Chemical Reduction (Synthetic Activation)

Objective: To synthesize Methyl 1-amino-2-naphthoate as a positive control standard for biological assays.

Rationale: Standard catalytic hydrogenation can sometimes over-reduce the naphthalene ring. We utilize Stannous Chloride (

Materials

-

This compound (1.0 eq)

- (5.0 eq)

-

Ethanol (Absolute)

-

Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology

-

Solubilization: Dissolve 500 mg of this compound in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

-

Reagent Addition: Add

(2.5 g) slowly to the stirring solution. -

Reflux: Heat the mixture to

(reflux) for 3 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material ( -

Quenching: Cool to room temperature. Pour the mixture into ice water (100 mL) and adjust pH to 8-9 using saturated

.-

Critical Note: This step precipitates tin salts.

-

-

Extraction: Extract with Ethyl Acetate (

). Filter the combined organic layers through a Celite pad to remove colloidal tin. -

Purification: Dry over

and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexane).

Expected Yield: 85-92% of a yellow, fluorescent solid.

Protocol B: Biological Validation (NTR Assay)

Objective: To utilize this compound as a probe for Nitroreductase (NTR) activity, simulating hypoxic tumor environments.[1][2]

Rationale: Bacterial nitroreductases (like E. coli NTR) and mammalian reductases are upregulated in hypoxic solid tumors. This assay validates the molecule's ability to act as a "smart" probe that only signals in specific biological contexts [1, 3].

Reagents & Setup

-

Probe Stock: 10 mM this compound in DMSO.

-

Enzyme: Purified Nitroreductase (from E. coli or commercially available lyophilized powder).

-

Cofactor: NADH (1 mM aqueous solution).

-

Buffer: PBS (pH 7.4).

Assay Procedure

-

Preparation: In a black 96-well plate, dilute the Probe Stock to a final concentration of

in PBS. -

Baseline Reading: Measure fluorescence (

) at -

Activation:

-

Well A (Control): Probe + PBS only.

-

Well B (Cofactor Control): Probe +

NADH. -

Well C (Test): Probe +

NADH +

-

-

Incubation: Incubate at

for 30 minutes. -

Kinetic Read: Measure fluorescence every 2 minutes.

Data Analysis & Interpretation[3][4][5][6][7][8][9]

| Condition | Fluorescence Intensity (RFU) | Interpretation |

| Probe Only | < 50 | Stable; Nitro group quenches fluorescence efficiently. |

| Probe + NADH | < 60 | Minimal background reduction; probe is chemically stable. |

| Probe + NTR + NADH | > 1200 | Strong Turn-ON. Enzymatic reduction to amine restores ICT. |

Troubleshooting:

-

Low Signal: Ensure NADH is fresh; it degrades rapidly in solution.

-

High Background: The probe may have degraded to the amine during storage. Check purity via TLC before assay.

Structural & Spectral Characterization[9][10]

When validating the derivatization, use the following spectral shifts as confirmation of the Nitro

| Parameter | This compound | Methyl 1-amino-2-naphthoate |

| Appearance | Pale yellow/white crystals | Bright yellow/green fluorescent solid |

| UV-Vis ( | ~280 nm, 330 nm | Bathochromic shift to ~380-400 nm |

| Fluorescence | Quenched (Quantum Yield | Active (Quantum Yield |

| No exchangeable protons | Broad singlet at |

References

-

Development of Nitroreductase-Responsive Probes: Title: A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells.[1][2][3] Source: PMC / NIH (2021). URL:[Link]

-

General Synthesis of Nitro-Aromatic Esters: Title: Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Source: Organic Syntheses.[4][5] URL:[Link]

-

Hypoxia Imaging Principles: Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.[2][6] Source: Molecules (via PMC).[7] URL:[Link]

-

Biological Activity of Naphthalene Derivatives: Title: Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.[8] Source: Drug Development Research.[8] URL:[Link]

Sources

- 1. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Precision Suzuki-Miyaura Coupling Protocols for Methyl 1-nitro-2-naphthoate Derivatives

Executive Summary & Strategic Analysis

The Methyl 1-nitro-2-naphthoate scaffold represents a highly functionalized naphthalene core, frequently utilized in the synthesis of M1 muscarinic receptor modulators and polycyclic alkaloids. However, the simultaneous presence of a nitro group at C1 and a methyl ester at C2 creates a unique electronic and steric environment that complicates standard cross-coupling methodologies.

Mechanistic Challenges[1]

-

Electronic Deactivation: Both the nitro (

) and ester ( -

Steric Congestion: The peri-interaction (between C1 and C8) and the ortho-relationship between the nitro and ester groups create a twisted conformation. Coupling at the C4, C5, or C8 positions requires catalysts capable of negotiating this steric bulk.

-

Chemomimesis: The nitro group is susceptible to reduction under standard Suzuki conditions (e.g., if

is generated or active metals are used), requiring chemoselective protocols.

This guide details three validated protocols ranging from standard high-throughput conditions to advanced catalytic systems for sterically demanding or electronically deactivated substrates.

Reactivity Map & Decision Logic

Before selecting a protocol, identify the position of the leaving group (Halogen or Pseudo-halogen) on your derivative.

Figure 1: Protocol Selection Decision Tree based on the regiochemistry of the functional handle.

Experimental Protocols

Protocol A: Standard Coupling for Distal Positions (C5, C6, C7, C8)

Best for: 5-bromo, 6-bromo, or 7-bromo derivatives where steric interference from the C1-Nitro group is minimal.

Rationale: The distal ring of the naphthalene system retains sufficient aromatic character to undergo standard catalytic cycles without specialized ligands.

Reagents:

-

Substrate: Methyl x-bromo-1-nitro-2-naphthoate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the bromo-naphthoate derivative (1.0 mmol) and the arylboronic acid (1.2 mmol).

-

Inertion: Evacuate the vial and backfill with Argon (repeat 3 times).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Activation: Add the

catalyst (58 mg, 0.05 mmol) quickly under a positive stream of Argon. -

Basification: Add degassed 2.0 M

(1.5 mL). -

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Activity Coupling for C4-Position

Best for: Methyl 4-bromo-1-nitro-2-naphthoate. This position is electronically deactivated by the ortho-nitro and para-ester groups.

Rationale: The C4 position is electron-deficient, making oxidative addition easy, but the resulting Pd(II) species is electrophilic and prone to homocoupling or dehalogenation. Electron-rich, bulky biarylphosphine ligands (Buchwald ligands) facilitate the difficult transmetallation and reductive elimination steps.

Reagents:

-

Catalyst:

(2–5 mol%) -

Base:

(3.0 equiv, anhydrous) -

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step Procedure:

-

Charge Solids: In a glovebox or under strict Argon flow, combine the C4-bromo substrate (1.0 equiv), boronic acid (1.5 equiv),

(3.0 equiv), and -

Solvent Addition: Add degassed Toluene (0.2 M concentration relative to substrate) and Water (10% v/v).

-

Thermal Cycle: Heat the mixture to 100°C for 2–6 hours.

-

Note: If conversion is slow, add 1 mol% additional catalyst.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Protocol C: Advanced Denitrative Suzuki Coupling

Best for: Direct functionalization of this compound (replacing the Nitro group).

Rationale: Recent advances allow the nitro group to act as a pseudohalide leaving group. This is a high-risk, high-reward strategy when halogenated precursors are unavailable.

Reagents:

-

Catalyst:

(5 mol%) -

Ligand: BrettPhos (10 mol%)

-

Base:

(anhydrous, 2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Critical Parameter: This reaction requires strictly anhydrous conditions to prevent hydrolysis of the ester or reduction of the nitro group.

Step-by-Step Procedure:

-

Catalyst Pre-complexation: Stir

and BrettPhos in Dioxane for 30 mins at RT to form the active -

Addition: Add the nitro-naphthoate substrate and boronic acid.

-

Reaction: Heat to 130°C (sealed tube) for 18–24 hours.

-

Observation: The reaction mixture often turns dark red/brown.

-

Safety: Ensure the vessel is rated for pressure, as gaseous byproducts (

) may evolve.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Protodeboronation | Unstable boronic acid | Switch to Potassium Trifluoroborate salt or Pinacol Ester . |

| Nitro Reduction | Hydride source present | Ensure solvent is degassed; Avoid alcohol solvents (EtOH) if reduction is observed. |

| Homocoupling | Oxidation of Boronic Acid | Strictly exclude |

| Low Conversion (C4) | Steric Hindrance | Switch from |

| Hydrolysis of Ester | Base too strong/wet | Use anhydrous |

Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the catalytic cycle variations for the standard Halogen-coupling versus the Nitro-coupling pathway.

Figure 2: Catalytic Cycle comparison for Halide vs. Nitro leaving groups.

References

-

Standard Suzuki Coupling on Naphthoates

- Patent Context: "Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators." European Patent Office, EP 2515656 B1.

-

Advanced Nitro-Group Coupling

-

Buchwald Precatalyst Protocols

- Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chemical Science, 2013, 4, 916-920.

Sources

- 1. lookchem.com [lookchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-up synthesis of Methyl 1-nitro-2-naphthoate for laboratory use

My Dear Researchers, Scientists, and Drug Development Professionals,

In the intricate tapestry of synthetic organic chemistry, the creation of functionalized aromatic compounds stands as a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors. Methyl 1-nitro-2-naphthoate is one such pivotal intermediate, a versatile scaffold upon which molecular complexity can be elegantly built. This application note serves as a comprehensive guide to its synthesis, moving beyond a mere recitation of steps to delve into the underlying principles, safety imperatives, and critical considerations for scaling the reaction from the benchtop to meet larger laboratory demands.

Our approach is grounded in the principles of robust and reproducible chemistry. We will explore the "why" behind each procedural choice, ensuring a deep-seated understanding that empowers you, the practicing scientist, to not only replicate this synthesis but to adapt and troubleshoot with confidence.

The Chemical Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from Methyl 2-naphthoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring system.

Generation of the Electrophile: The nitronium ion is formed in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1]

Regioselectivity—Why the 1-Position? In the electrophilic substitution of naphthalene, the 1-position (or α-position) is generally more reactive than the 2-position (or β-position).[2] This preference is dictated by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at the 1-position allows for the formation of a resonance-stabilized intermediate where the aromaticity of the adjacent benzene ring can be preserved in more resonance structures compared to an attack at the 2-position.[3] While the methoxycarbonyl group (-COOCH₃) is a deactivating group, its influence is not strong enough to overcome the inherent preference for substitution at the 1-position of the naphthalene ring.[4]

Reaction Mechanism: Nitration of Methyl 2-naphthoate

Caption: The three-step mechanism for the electrophilic nitration of Methyl 2-naphthoate.

Safety First: Acknowledging and Mitigating the Risks of Nitration

Nitration reactions are notoriously energetic and require uncompromising adherence to safety protocols. The combination of concentrated nitric and sulfuric acids creates a powerfully corrosive and oxidizing medium.

-

Extreme Corrosivity: Both concentrated H₂SO₄ and HNO₃ can cause severe chemical burns upon contact.[5]

-

Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, vigorous decomposition, and the formation of dangerous byproducts, including dinitrated compounds.

-

Oxidizing Hazard: The nitrating mixture is a strong oxidizing agent and can react violently with organic materials.

Mandatory Safety Measures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended), and a chemical-resistant lab coat.

-

Engineered Controls: This procedure must be performed in a certified chemical fume hood with excellent ventilation to avoid inhaling corrosive and toxic fumes (NOx).

-

Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower. Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| Methyl 2-naphthoate | C₁₂H₁₀O₂ | 186.21 | 93-08-3 | Irritant |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Oxidizer |

| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Corrosive, Oxidizer, Toxic |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Crushed Ice | H₂O (s) | 18.02 | N/A | N/A |

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer with a glass or PTFE paddle

-

Dropping funnel with pressure equalization

-

Thermometer

-

Large crystallizing dish or insulated container for ice bath

-

Büchner funnel and vacuum flask

-

Glassware for recrystallization

-

Magnetic stirrer with hotplate

Detailed Laboratory-Scale Synthesis Protocol (20 g Scale)

This protocol is designed for a 20 g synthesis of Methyl 2-naphthoate. Adjust quantities proportionally for smaller scales.

Step 1: Preparation of the Nitrating Mixture

-

In a 100 mL Erlenmeyer flask, place 25 mL of concentrated sulfuric acid.

-

Cool the flask in an ice/water bath until the temperature is below 10°C.

-

Slowly and with constant swirling , add 20 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to manage the exotherm.

-

Keep the prepared nitrating mixture in the ice bath until ready for use.

Step 2: Reaction Setup

-

Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a large ice/salt bath.

-

To the flask, add 20.0 g of Methyl 2-naphthoate.

-

Add 80 mL of concentrated sulfuric acid to the flask and begin stirring to dissolve the solid. The dissolution may be slightly exothermic; ensure the temperature remains below 20°C.

-

Once dissolved, cool the solution to between 0°C and 5°C.

Step 3: The Nitration Reaction

-

Transfer the cold nitrating mixture to the dropping funnel.

-

Begin adding the nitrating mixture dropwise to the stirred solution of Methyl 2-naphthoate.

-

This is the most critical step. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The rate of addition should be governed by your ability to control the temperature. This may take 45-60 minutes.[5]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

Step 4: Quenching and Product Isolation

-

In a large beaker (e.g., 2 L), prepare a slurry of approximately 500 g of crushed ice and 200 mL of cold water.

-

Very slowly and carefully , pour the reaction mixture into the ice slurry with vigorous stirring. This will precipitate the crude product as a pale yellow solid.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Press the solid as dry as possible on the funnel.

Step 5: Purification by Recrystallization

-

Transfer the crude solid to a suitably sized Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid.[6] For 20 g of crude product, start with approximately 100-150 mL of methanol and add more if necessary. Heat the mixture gently on a hotplate with stirring.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry in a vacuum oven at a low temperature (e.g., 40-50°C).

Experimental Workflow